molecular formula C23H37NO2 B294993 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate

1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate

Cat. No. B294993
M. Wt: 359.5 g/mol
InChI Key: BFOXFBPASZZZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate, also known as Diboc, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is often used as a protecting group in organic synthesis. The compound is known for its ability to protect functional groups during chemical reactions, which makes it an essential tool in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the formation of a stable covalent bond between the protecting group and the functional group that is being protected. The protecting group shields the functional group from any unwanted reactions during the chemical reaction. The protecting group can be removed after the chemical reaction is complete, leaving the functional group intact.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate. However, it is known to be a relatively non-toxic compound and is considered safe for use in scientific research.

Advantages and Limitations for Lab Experiments

The use of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate as a protecting group in organic synthesis has several advantages. It allows for the protection of functional groups that are sensitive to harsh reaction conditions, such as high temperatures and strong acids or bases. The compound is also easy to handle and can be removed easily after the reaction is complete.
One of the limitations of using 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate is that it may interfere with certain chemical reactions. The protecting group may also be difficult to remove in some cases, which can lead to lower yields and longer reaction times.

Future Directions

There are several future directions for the use of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate in scientific research. One area of interest is the development of new protecting groups that are more efficient and easier to remove. Another direction is the use of the compound in the synthesis of new drugs and other bioactive molecules. Additionally, the compound may have potential applications in the field of materials science and nanotechnology.

Synthesis Methods

The synthesis of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with piperidine and isobutylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The compound is typically obtained as a white crystalline solid, which is soluble in most organic solvents.

Scientific Research Applications

1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate is widely used in scientific research as a protecting group in organic synthesis. It is used to protect functional groups such as alcohols, amines, and carboxylic acids during chemical reactions. The compound is also used in the synthesis of peptides and other complex organic molecules.

properties

Molecular Formula

C23H37NO2

Molecular Weight

359.5 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl 3,5-ditert-butylbenzoate

InChI

InChI=1S/C23H37NO2/c1-17(16-24-11-9-8-10-12-24)26-21(25)18-13-19(22(2,3)4)15-20(14-18)23(5,6)7/h13-15,17H,8-12,16H2,1-7H3

InChI Key

BFOXFBPASZZZAD-UHFFFAOYSA-N

SMILES

CC(CN1CCCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.